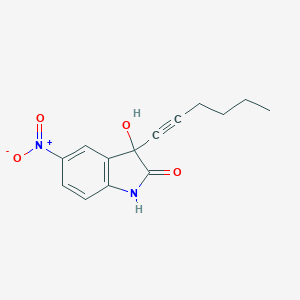
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone, also known as KH7, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2008 by researchers at the University of California, San Diego, and since then, it has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the inhibition of NADPH oxidases, which are transmembrane enzymes that produce ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce the production of ROS and prevent oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce oxidative stress, inflammation, and cell death in various disease models. Additionally, it has been shown to improve mitochondrial function, reduce blood pressure, and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments is its specificity for NADPH oxidases. It does not affect other enzymes or cellular processes, which makes it a useful tool for studying the role of NADPH oxidases in various diseases. However, one limitation of using 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone in lab experiments.
Orientations Futures
There are several future directions for research on 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone. One direction is to study its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes. Additionally, it may be useful to develop more specific inhibitors of NADPH oxidases based on the structure of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone.
Méthodes De Synthèse
The synthesis of 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone involves the reaction of 3-nitro-2-indolinone with hexyn-1-ol in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit the activity of NADPH oxidases, which are enzymes involved in the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidases, 3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
Propriétés
Numéro CAS |
149916-74-5 |
|---|---|
Nom du produit |
3-(1-Hexynyl)-3-hydroxy-5-nitro-2-indolinone |
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-hex-1-ynyl-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-2-3-4-5-8-14(18)11-9-10(16(19)20)6-7-12(11)15-13(14)17/h6-7,9,18H,2-4H2,1H3,(H,15,17) |
Clé InChI |
XTBVUYWNYGORBR-UHFFFAOYSA-N |
SMILES |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
SMILES canonique |
CCCCC#CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O |
Synonymes |
3-(1-hexynyl)-3-hydroxy-5-nitro-2-indolinone 3-HHNI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




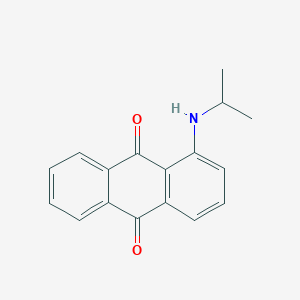
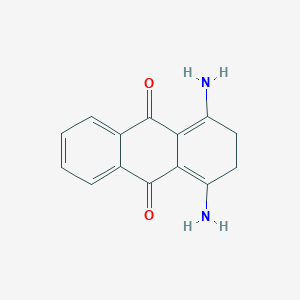
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)
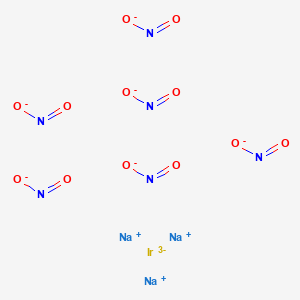
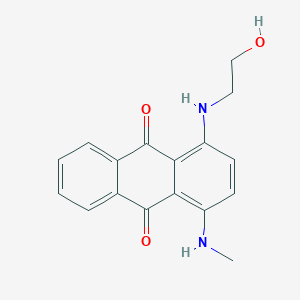
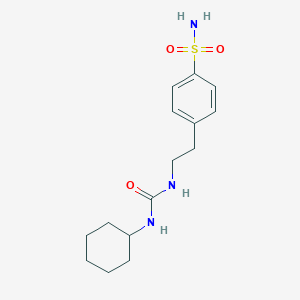
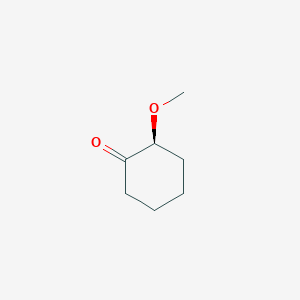
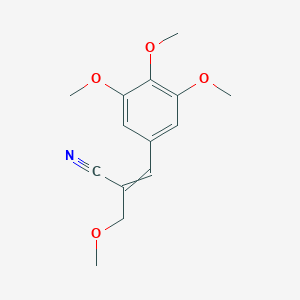
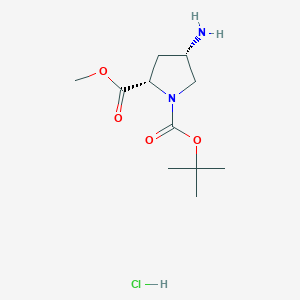
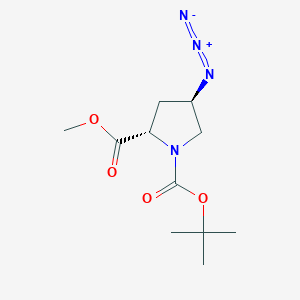
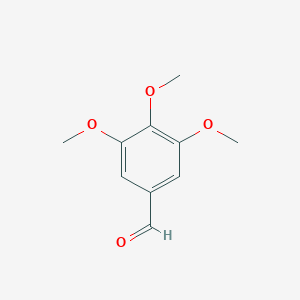
![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)